BenchChemオンラインストアへようこそ!

6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide

Melatonin receptor pharmacology GPCR assay validation Negative control selection

This heterocyclic small molecule is a validated negative control for human melatonin MT2 receptor assays, essential for GPCR screening cascades. Its 6-methoxy substitution on the nicotinamide core and para-methyl thiophene-pyridine linker provide a defined activity signature distinct from generic analogs. Procure to lot-consistent, research-grade material for SAR studies or as a Syk-inhibitory scaffold for lead optimization.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 2034597-40-3
Cat. No. B2508918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide
CAS2034597-40-3
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
InChIInChI=1S/C17H15N3O2S/c1-22-16-5-4-13(11-19-16)17(21)20-10-12-6-7-18-14(9-12)15-3-2-8-23-15/h2-9,11H,10H2,1H3,(H,20,21)
InChIKeyLYDQURDYYODWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide (CAS 2034597-40-3): Structural Identity and Procurement-Relevant Characteristics


6-Methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide (CAS 2034597-40-3, molecular formula C₁₇H₁₅N₃O₂S, MW 325.39 g/mol) is a heterocyclic small molecule comprising a 6-methoxynicotinamide core linked via a methylene bridge to a 2-(thiophen-2-yl)pyridin-4-yl moiety. The compound has been disclosed in patent literature as part of a series of nicotinamide derivatives possessing Syk (spleen tyrosine kinase) inhibitory activity [1]. Commercially, it is catalogued by Sigma-Aldrich (product Z3670677764) as a research-grade inactive control for the selective human melatonin MT2 receptor agonist UCSF4226, indicating its defined utility in GPCR assay validation . This dual patent-disclosure and commercial-control designation establishes the compound as a characterized tool molecule rather than a novel exploratory entity with unverified properties.

Why Close Analogs of 6-Methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide Cannot Serve as Drop-In Replacements


Nicotinamide-based Syk inhibitor scaffolds and melatonin receptor ligands share overlapping structural motifs, yet small variations in the thiophene-pyridine linker geometry, methoxy substitution pattern, or carboxamide orientation can profoundly alter target engagement profiles. For example, the specific 6-methoxy substitution on the nicotinamide ring and the para-methyl linkage to the 2-(thiophen-2-yl)pyridine moiety in this compound confer a defined activity signature: it is explicitly validated as an inactive control at the human MT2 receptor while maintaining potential Syk-inhibitory pharmacophore features [1]. An analog lacking the 6-methoxy group or bearing a different heterocycle at the 2-position of the pyridine would predictably exhibit divergent MT2 binding and Syk potency, rendering generic interchange scientifically unsound. Procurement decisions must therefore be guided by compound-specific assay validation data rather than assumed class-level interchangeability.

Quantitative Differentiation Evidence for 6-Methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide vs. Closest Comparators


MT2 Receptor Activity: Defined Inactive Control vs. Agonist UCSF4226

This compound is explicitly designated by Sigma-Aldrich as the inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . The designation implies a complete lack of agonist or antagonist activity at MT2 under comparable assay conditions, establishing a binary differentiation against the active agonist. This contrasts with other nicotinamide derivatives in the Syk-inhibitor patent family, which have not been profiled for melatonin receptor activity, creating a unique selectivity fingerprint for this compound.

Melatonin receptor pharmacology GPCR assay validation Negative control selection

Syk Kinase Inhibitory Potential: Structural Inclusion in FUJIFILM Patent Series

The compound falls within the generic Markush structure of US Patent 8,895,585 B2, which claims nicotinamide derivatives exhibiting Syk-inhibitory activity [1]. While the patent does not disclose individual IC₅₀ values for each enumerated compound, it establishes that members of this structural class demonstrate potent Syk inhibition. The 6-methoxy-2-(thiophen-2-yl)pyridine substitution pattern places this compound in a distinct sub-series relative to earlier Syk inhibitors such as R406 (fostamatinib prodrug) or entospletinib, which employ different hinge-binding motifs. Without direct comparative enzymology data, the differentiation is at the scaffold level, and further kinase profiling is required to quantify selectivity.

Spleen tyrosine kinase (Syk) Kinase inhibitor pharmacology Immunoreceptor signaling

Physicochemical Identity: Molecular Weight and Heteroatom Composition vs. Common Nicotinamide Screening Compounds

With a molecular weight of 325.39 g/mol, C₁₇H₁₅N₃O₂S formula, and the presence of a thiophene sulfur, this compound occupies a distinct physicochemical space relative to simpler nicotinamide analogs such as nicotinamide itself (MW 122.12, C₆H₆N₂O), N-methylnicotinamide (MW 136.15), or the Syk inhibitor clinical candidate entospletinib (MW 483.5, C₂₃H₂₁FN₈O₂). The compound adheres to Lipinski's rule of five parameters (MW <500, H-bond donors ≤1, H-bond acceptors ≤5, logP estimated ~2.8) [1]. Its intermediate complexity provides a valuable scaffold for fragment-based or diversity-oriented screening libraries where molecular weight and heteroatom count are key selection criteria.

Physicochemical property comparison Drug-likeness Chemical diversity assessment

Validated Application Scenarios for 6-Methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide (CAS 2034597-40-3)


Negative Control for Human Melatonin MT2 Receptor Functional Assays

The Sigma-Aldrich designation of this compound as the inactive control for the MT2-selective agonist UCSF4226 directly supports its use in GPCR screening cascades. Researchers establishing calcium flux, cAMP, β-arrestin recruitment, or radioligand binding assays at MT2 can employ this compound to define the assay window, normalize inter-plate variability, and confirm that observed agonist responses are receptor-mediated. Its commercial availability through a major vendor ensures lot-to-lot consistency and documented purity, reducing the burden of independent negative control validation .

Chemical Probe for Syk Kinase Structure-Activity Relationship (SAR) Exploration

As a claimed member of the FUJIFILM nicotinamide Syk inhibitor patent family (US 8,895,585 B2), this compound offers a defined scaffold for medicinal chemistry campaigns targeting Syk-dependent pathologies (allergic inflammation, B-cell malignancies, autoimmune disorders). Researchers can utilize it as a synthetic starting point for derivatization at the methoxy, thiophene, or pyridine positions to generate SAR data. However, prior to use as a Syk inhibitor reference standard, independent biochemical IC₅₀ determination against recombinant Syk and counter-screening against a kinase selectivity panel are essential, given the absence of publicly available potency data [1].

Physicochemical Reference Standard for Nicotinamide Library Design

With a molecular weight of 325.39 g/mol and a thiophene-pyridine hybrid structure, this compound serves as a benchmark for building medium-complexity heterocyclic screening libraries. Its Lipinski-compliant profile and intermediate size make it suitable for fragment-joining strategies, diversity-oriented synthesis, and computational library enumeration studies. Procurement enables comparison of experimental properties (solubility, permeability, metabolic stability) against simpler nicotinamides and bulkier clinical candidates, informing lead optimization decisions [1].

Quote Request

Request a Quote for 6-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.